Tetraethylammonium borohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Reduction of carbonyl compounds: TEAB is a mild reducing agent commonly employed to convert aldehydes and ketones to their corresponding alcohols. It is particularly useful for reactions involving sensitive functional groups that might be incompatible with stronger reducing agents. Source: Journal of Organic Chemistry:

- Hydroboration-oxidation: TEAB serves as a catalyst for hydroboration-oxidation, a two-step process for converting alkenes to alkanols with high regio- and stereoselectivity. Source: Organic Letters

- Deoxygenation: TEAB can be used for deoxygenation reactions, removing oxygen-containing functional groups like epoxides and ethers. Source: The Journal of Organic Chemistry

Inorganic Chemistry

- Synthesis of metal borohydrides: TEAB can be employed as a precursor for the synthesis of various metal borohydrides, which are important reducing agents and reagents in inorganic chemistry. Source: Inorganic Chemistry

- Stabilization of reactive intermediates: Due to its bulky tetraethylammonium cation, TEAB can help stabilize reactive intermediates formed during inorganic reactions. Source: Journal of the American Chemical Society:

Other Applications

- Polymer chemistry: TEAB finds use in certain polymer synthesis techniques, such as controlled radical polymerization, acting as a catalyst or activator. Source: Macromolecules

- Analytical chemistry: TEAB can be used as a mobile phase modifier in high-performance liquid chromatography (HPLC) for improved separation of analytes. Source: Journal of Chromatography A)

Origin and Significance

Citation:

Molecular Structure Analysis

Key Features

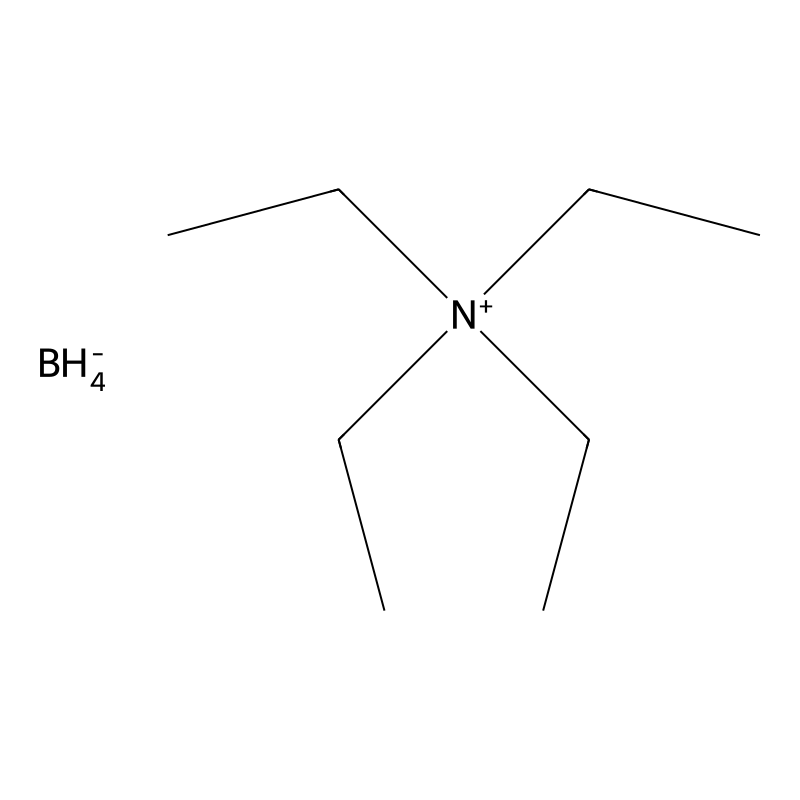

TEAB possesses a tetrahedral structure for the central boron atom (B) within the borohydride anion (BH4-). The four hydrogen atoms (H) are arranged around the boron in a tetrahedral fashion. The tetraethylammonium cation has a central nitrogen atom (N) bonded to four ethyl groups (C2H5). The positive charge is delocalized over the nitrogen and surrounding carbon atoms [2].

Notable Aspects

The separation of charge between the cation and anion allows TEAB to act as a source of the nucleophilic hydride ion (H-). The bulky tetraethylammonium cation helps to improve the solubility of the borohydride anion in organic solvents compared to other alkali metal borohydrides [2].

Citation:

Chemical Reactions Analysis

Synthesis

TEAB is typically synthesized by the reaction of tetraethylammonium bromide (Et4NBr) with sodium borohydride (NaBH4) in an organic solvent like diethyl ether. The reaction yields TEAB and sodium bromide (NaBr) as a byproduct [2].

Balanced Chemical Equation:

Et4NBr (aq) + NaBH4 (s) → TEAB (s) + NaBr (aq)

Decomposition

TEAB is relatively stable under inert atmosphere but decomposes upon exposure to air and moisture. Decomposition liberates hydrogen gas (H2) and forms various byproducts dependent on the specific conditions [3].

Other Relevant Reactions

TEAB functions as a reducing agent in various organic reactions. It can reduce carbonyl groups (C=O) to alcohols (C-OH) and imines (C=N) to amines (C-NH2). The reducing ability arises from the donation of the hydride ion (H-) from the BH4- moiety [4].

Citation:

Note

Specific reaction conditions and detailed mechanisms for TEAB-mediated reductions can vary depending on the substrate and desired outcome.

Physical and Chemical Properties

- Melting Point: 133-135 °C [1]

- Boiling Point: Decomposes before boiling [2]

- Solubility: Soluble in polar organic solvents like water, ethanol, and methanol. Slightly soluble in non-polar solvents like diethyl ether [2].

- Stability: Air and moisture sensitive. Decomposes upon exposure [3].

Citation:

The story of tetraethylammonium borohydride is intertwined with the broader development of borohydride chemistry, which began in the early 20th century. The foundation for this field was established in 1937 when Burg and Schlesinger first discovered amine-boranes. This groundbreaking work opened new pathways in boron hydride chemistry, eventually leading to the development of various borohydride compounds.

In the 1950s, significant advancements occurred in quaternary ammonium borohydride chemistry. Particularly noteworthy was the work by Bragdon in 1957, who developed a three-step, amine-carbamate-based preparation method that contributed to the foundation of tetraethylammonium borohydride synthesis. By 1959, several patents had been filed for quaternary ammonium borohydride syntheses, including methods using metal borohydrides with boron trihalides or boron trihalide etherates.

The specific development of tetraethylammonium borohydride as a distinct chemical entity was documented in patents from the early 1960s. According to historical records, researchers at Metal Hydrides Incorporated, including Robert W. Bragdon and Edward A. Sullivan, were instrumental in developing methods for preparing substantially pure quaternary ammonium borohydrides, including tetraethylammonium borohydride.

Research Significance in Organic Chemistry

Tetraethylammonium borohydride has established itself as a valuable reducing agent in organic synthesis, offering several advantages over conventional borohydrides like sodium borohydride (NaBH₄). Its significance in organic chemistry stems from its selective reducing capabilities, unique solubility profile, and stability under various reaction conditions.

One of the primary advantages of tetraethylammonium borohydride is its effectiveness as a reducing agent for various functional groups. It is particularly useful for the reduction of aldehydes and ketones to their corresponding alcohols. Its selectivity makes it valuable in complex molecule synthesis where multiple functional groups are present.

The compound has found applications in several key areas:

Selective reductions: Tetraethylammonium borohydride offers controlled reactivity, allowing for selective reductions in the presence of other functional groups.

Preparation of intermediates: It serves as a key reagent in the synthesis of various organic compounds, including hydroxybaccatin III carbonate derivatives and in the reduction of heterometal cubane iron/molybdenum clusters.

Organometallic chemistry: The compound has been utilized in reactions with ruthenium phenanthroline carbonyl complexes, yielding formyl complexes.

Its significance is further highlighted by its complementary role to other borohydride reagents, filling specific niches in synthetic methodologies where traditional borohydrides may be less effective or selective.

Evolution of Synthetic Methodologies

The synthetic approaches to tetraethylammonium borohydride have evolved significantly over the decades, reflecting advances in understanding reaction mechanisms and improvements in chemical processing techniques.

Traditional Synthesis Methods:

The most common traditional synthesis method involves the reaction between sodium borohydride and tetraethylammonium hydroxide. The general reaction can be represented as:

NaBH₄ + (C₂H₅)₄N(OH) → (C₂H₅)₄N(BH₄) + NaOH

Another significant method was developed through metathesis reactions using tetraethylammonium halides with alkali metal borohydrides. For example, a detailed process described in a 1966 patent involved the reaction of tetraethylammonium chloride with sodium borohydride in an aqueous medium, resulting in the formation of tetraethylammonium borohydride.

Advanced Methodologies:

More sophisticated methods have emerged in recent years, including:

Liquid-liquid extraction techniques: The countercurrent reaction of tetraethylammonium bromide and sodium borohydride using specialized equipment like York-Scheibel extraction columns has proven effective for industrial-scale production.

Phase separation approaches: A notable advancement was the discovery that aqueous solutions of alkali metal borohydride and quaternary ammonium salts, in certain concentrations containing specific amounts of alkali metal hydroxide, separate into two immiscible layers when allowed to settle. This phenomenon has been exploited for more efficient synthesis and purification.

Table 1 summarizes the evolution of key synthetic methods for tetraethylammonium borohydride:

Positioning in Quaternary Ammonium Borohydride Research

Tetraethylammonium borohydride occupies a strategic position within the family of quaternary ammonium borohydrides, offering a balance of reactivity, selectivity, and practicality that distinguishes it from related compounds.

In comparison to other quaternary ammonium borohydrides, tetraethylammonium borohydride offers several distinctive characteristics:

Compared to Tetramethylammonium Borohydride: Tetraethylammonium borohydride has a higher molecular weight (145.10 g/mol vs. 88.99 g/mol for tetramethylammonium borohydride) and lower water solubility but better solubility in organic solvents, making it more suitable for reactions in organic media.

Compared to Tetrabutylammonium Borohydride: While tetrabutylammonium borohydride (n-Bu₄NBH₄) offers superior solubility in non-polar organic solvents like dichloromethane and toluene, tetraethylammonium borohydride provides a balance between reactivity and selectivity that is often preferable for certain applications. Tetrabutylammonium borohydride has been noted for its selective reduction of aldehydes in the presence of ketones, particularly in CH₂Cl₂.

Reactivity Profile: The reactivity order for tetrabutylammonium borohydride in CH₂Cl₂ follows: RCOC1 > RCHO > RCOR' > RCOOR', with esters being reduced only under reflux conditions. Tetraethylammonium borohydride is expected to follow a similar pattern but with slight variations in reactivity and selectivity due to the different alkyl groups on the quaternary ammonium cation.

Table 2 presents a comparative analysis of tetraethylammonium borohydride with related quaternary ammonium borohydrides:

| Property | Tetraethylammonium Borohydride | Tetramethylammonium Borohydride | Tetrabutylammonium Borohydride |

|---|---|---|---|

| Molecular Weight | 145.10 g/mol | 88.99 g/mol | Higher (contains butyl groups) |

| Solubility in Organic Solvents | Moderate | Limited | Excellent (CH₂Cl₂, toluene) |

| Water Solubility | Limited | Good | Very limited |

| Reducing Power | Moderate | Similar to NaBH₄ | Mild, selective |

| Stability in Protic Solvents | Better than NaBH₄ | Moderate | Good |

| Cost Factor | Moderate | Lower | Higher |

Metathesis reactions represent the most established and widely utilized synthetic route for the preparation of tetraethylammonium borohydride. The fundamental approach involves the displacement reaction between an alkali metal borohydride and a tetraethylammonium halide salt [4] [24]. The general reaction mechanism follows a straightforward ion exchange process where the tetraethylammonium cation replaces the alkali metal cation in the borohydride structure [6].

The most commonly employed metathesis reaction utilizes sodium borohydride as the borohydride source and tetraethylammonium bromide as the quaternary ammonium salt . This reaction typically proceeds according to the following stoichiometric relationship:

NaBH₄ + (C₂H₅)₄NBr → (C₂H₅)₄NBH₄ + NaBr

Alternative approaches have employed tetraethylammonium hydroxide as the quaternary ammonium source, which offers certain advantages in terms of product purification . When tetraethylammonium hydroxide is utilized, the reaction proceeds as follows:

NaBH₄ + (C₂H₅)₄NOH → (C₂H₅)₄NBH₄ + NaOH

The metathesis approach has demonstrated consistent success in producing tetraethylammonium borohydride with purities exceeding 95 percent . Research investigations have established that the reaction proceeds efficiently in organic solvent systems, with the choice of solvent significantly influencing both reaction kinetics and product yield [4] [6].

Historical development of quaternary ammonium borohydride synthesis through metathesis reactions was first documented in the early 1950s, where tetramethyl-, tetraethyl- and benzyltrimethylammonium borohydrides were successfully prepared using both sodium borohydride and lithium borohydride as starting materials [24]. These foundational studies established the general applicability of metathesis reactions for quaternary ammonium borohydride synthesis.

Reaction Conditions and Product Characterization

The metathesis synthesis of tetraethylammonium borohydride typically requires careful control of reaction conditions to achieve optimal yields and product purity. Temperature control is particularly critical, as excessive heating can lead to decomposition of both starting materials and the desired product [4] [6]. Most successful syntheses are conducted at moderate temperatures, typically below 100°C, to maintain the stability of the borohydride functionality.

Solvent selection plays a crucial role in the success of metathesis reactions. Aprotic solvents are generally preferred to avoid unwanted side reactions with the highly nucleophilic borohydride anion [7]. The reaction medium must provide sufficient solubility for both reactants while allowing for efficient separation of the desired product from byproduct salts.

Electrochemical Synthesis Methods

Electrochemical synthesis represents an emerging and potentially transformative approach for the preparation of tetraethylammonium borohydride. Recent research has demonstrated the viability of electrochemical reduction of borate species in the presence of tetraethylammonium cations to generate borohydride compounds . This methodology offers distinct advantages over traditional chemical synthesis routes, including enhanced control over reaction conditions and reduced chemical waste generation.

The electrochemical approach typically involves the combination of tetraethylammonium hydroxide with boric acid in a symmetrical electrolyte system . Mercury pool electrodes have been successfully employed under controlled current conditions to promote borohydride formation. The electrochemical reduction process allows for precise control of reaction parameters, including current density, electrode potential, and electrolyte composition.

Recent developments in electrochemical synthesis have focused on the utilization of tetrabutylammonium borohydride as a competent fuel for anodic counter electrode processes in various reductive electroorganic transformations [9] [10]. These studies have demonstrated that borohydride oxidation can serve as an effective alternative to sacrificial metal anodes, providing both environmental and economic advantages.

The electrochemical synthesis methodology has shown particular promise in applications where high purity products are required . The controlled nature of the electrochemical process allows for minimization of side reactions and impurity formation, resulting in products with purities exceeding 95 percent. Additionally, the electrochemical approach enables real-time monitoring of reaction progress through current measurements and electrochemical analysis.

Electrochemical Reaction Mechanisms

The electrochemical formation of tetraethylammonium borohydride involves complex reduction processes at the cathode surface. The reduction of borate species to borohydride requires multiple electron transfer steps, with each step carefully controlled through electrode potential management . The presence of tetraethylammonium cations in the electrolyte solution facilitates the formation of the desired quaternary ammonium borohydride product through ion pairing mechanisms.

Counter electrode reactions play a critical role in maintaining electrochemical balance during the synthesis process [9] [10]. Recent research has demonstrated that anodic borohydride oxidation can serve as an efficient counter reaction, effectively producing hydrogen gas while consuming borohydride species at the anode. This approach eliminates the need for sacrificial metal anodes and provides a more sustainable synthesis route.

Optimization of Synthesis Parameters

The optimization of synthesis parameters for tetraethylammonium borohydride production requires systematic investigation of multiple variables including temperature, pressure, reaction time, and reactant concentrations. Comprehensive studies have examined the effect of decomposition temperature on product distribution and yield [13] [19]. Temperature optimization is particularly critical due to the thermal sensitivity of borohydride compounds and the potential for decomposition at elevated temperatures.

Pressure considerations become especially important when volatile solvents are employed in the synthesis process [13]. The use of high-pressure reaction vessels allows for the utilization of low-boiling-point solvents while maintaining liquid-phase reaction conditions. This approach has proven beneficial for achieving higher reactant concentrations and improved reaction kinetics.

Reaction time optimization studies have revealed that extended reaction periods can lead to increased conversion rates, but may also promote unwanted side reactions and product decomposition [13] [19]. The optimal reaction time is typically determined through kinetic studies that monitor reactant consumption and product formation as a function of time.

The following table summarizes key optimization parameters and their typical ranges for tetraethylammonium borohydride synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25-80°C | Critical for maintaining borohydride stability [13] |

| Reaction Time | 2-24 hours | Extended times increase conversion but may promote decomposition [13] |

| Pressure | 1-5 atm | Important for volatile solvent systems [13] |

| Reactant Ratio | 1:1 to 1:1.2 (stoichiometric to slight excess) | Excess borohydride source improves yield |

Solvent and Medium Effects

The choice of reaction medium significantly influences both the kinetics and thermodynamics of tetraethylammonium borohydride synthesis [13] [19]. Pyrolysis studies conducted in different liquid media have revealed substantial differences in product distribution and reaction pathways. Solid-state pyrolysis and reactions conducted in silicone fluid suspension typically yield mixtures of multiple boron-containing products [13] [19].

Investigations using normal-decane and decalin as reaction media have shown that these solvents promote the initial formation of tetraethylammonium octahydrotriborate as a primary product [13] [19]. Extended reaction times or elevated temperatures in these media lead to the formation of complex product mixtures including tetraethylammonium decahydrodecaborate and tetraethylammonium dodecahydrododecaborate.

The degree of conversion of tetraethylammonium borohydride to octahydrotriborate species has been shown to exhibit linear dependence on reaction time when conducted in normal-decane at 174°C and decalin at 180°C [13]. This linear relationship provides valuable insight for optimizing reaction conditions and predicting product yields under specific synthesis conditions.

Large-Scale Production Techniques

Large-scale production of tetraethylammonium borohydride requires adaptation of laboratory-scale synthesis methods to industrial manufacturing processes. Industrial production methods generally follow similar synthetic routes to laboratory preparations but incorporate scaled-up equipment and optimized purification processes [19]. Batch reactor systems are typically employed for large-scale synthesis, with reaction conditions carefully optimized to ensure high yield and product purity.

The industrial synthesis process typically involves multiple stages of crystallization and filtration to remove impurities and achieve the required product specifications [19]. These purification steps are critical for obtaining material suitable for research and commercial applications. The purification process must be designed to handle large volumes while maintaining product quality and minimizing waste generation.

Recent developments in large-scale synthesis have focused on the preparation of closo-decaborate compounds from tetraethylammonium borohydride starting materials [13] [21]. A specific synthetic procedure has been developed for processing approximately 60 grams of tetraethylammonium borohydride to yield 2.85 grams of tributylammonium decaborate in a single production run [13]. This process demonstrates the feasibility of scaling up complex boron chemistry transformations.

The following table presents typical production parameters for large-scale tetraethylammonium borohydride synthesis:

| Production Parameter | Typical Value | Comments |

|---|---|---|

| Batch Size | 10-100 kg | Depends on reactor capacity and market demand [19] |

| Reaction Temperature | 50-70°C | Optimized for industrial reactor systems [19] |

| Reaction Time | 8-16 hours | Extended times used for complete conversion [19] |

| Product Purity | >95% | Achieved through multi-stage purification [19] |

| Yield | 80-90% | Based on limiting reagent [19] |

Process Integration and Purification

Large-scale production requires integration of synthesis and purification operations to achieve efficient and cost-effective manufacturing processes [19]. The purification methodology typically involves solvent washing steps to remove residual starting materials and byproduct salts. Crystallization techniques are employed to achieve the required product purity levels.

Quality control measures in large-scale production include comprehensive analytical testing to verify product identity, purity, and performance characteristics [18] [20]. Nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly employed for product characterization and quality assessment. These analytical methods ensure that the produced material meets the specifications required for research and commercial applications.

Storage and handling considerations become particularly important in large-scale operations due to the moisture-sensitive nature of tetraethylammonium borohydride [20]. Industrial facilities must maintain anhydrous storage conditions and implement appropriate handling procedures to prevent product degradation. Packaging systems are designed to protect the product from moisture exposure during transport and storage.

Green Chemistry Approaches to Synthesis

Green chemistry principles have increasingly influenced the development of environmentally sustainable synthesis methods for tetraethylammonium borohydride. Recent research has focused on developing synthetic protocols that minimize environmental impact while maintaining high product quality and yield [22]. These approaches emphasize the use of renewable feedstocks, reduction of hazardous reagents, and minimization of waste generation.

The development of green synthesis methodologies has led to the investigation of alternative solvent systems that replace traditional organic solvents with more environmentally benign alternatives [22]. Aqueous-based synthesis routes have been explored, although the moisture sensitivity of borohydride compounds presents significant challenges for these approaches. Ionic liquid systems have also been investigated as potential green alternatives for borohydride synthesis.

Energy efficiency considerations have become increasingly important in green chemistry approaches to tetraethylammonium borohydride synthesis [22]. Microwave-assisted synthesis and other advanced heating technologies have been investigated as methods for reducing energy consumption and reaction times. These approaches can potentially reduce the environmental footprint of the synthesis process while improving economic viability.

Atom economy principles have been applied to optimize reaction stoichiometry and minimize waste byproduct formation [22]. The ideal synthesis reaction would convert all starting materials into the desired product with minimal byproduct generation. Research efforts have focused on developing catalytic systems that promote selective borohydride formation while suppressing unwanted side reactions.

Sustainable Feedstock Utilization

The development of sustainable synthesis routes has emphasized the utilization of renewable feedstock materials for tetraethylammonium borohydride production [22]. Research investigations have explored the use of bio-derived starting materials and renewable energy sources for synthesis operations. These approaches align with broader sustainability goals in the chemical industry.

Life cycle assessment methodologies have been applied to evaluate the environmental impact of different synthesis routes [22]. These assessments consider factors including raw material sourcing, energy consumption, waste generation, and end-of-life considerations. The results of these studies inform the development of more sustainable synthesis protocols.

The implementation of green chemistry principles in tetraethylammonium borohydride synthesis has led to the development of more efficient purification methods that reduce solvent consumption and waste generation [22]. Advanced separation techniques including membrane-based separations and crystallization optimization have been investigated as alternatives to traditional purification methods.

Alternative to the direct pathway, stepwise hydride transfer mechanisms involve sequential processes where multiple intermediates are formed during the reduction. These mechanisms are particularly relevant when multiple hydride equivalents are available from the borohydride anion [5] [6]. The stepwise mechanism allows for the utilization of all four hydride equivalents from the BH4- anion, with each hydride transfer step having distinct kinetic and thermodynamic characteristics.

The stepwise mechanism is characterized by the formation of intermediate species such as BH3OR-, BH2(OR)2-, and BH(OR)3-, where R represents the substrate-derived alkoxide group [7]. Each step in the sequence has different steric requirements and electronic demands, leading to varying selectivities and reaction rates. The stepwise mechanism is particularly important in understanding the complete utilization of the reducing capacity of tetraethylammonium borohydride.

Protonolysis-Mediated Pathways

Recent computational and experimental studies have identified protonolysis-mediated pathways as significant contributors to the overall reduction mechanism, particularly in protic solvents [8]. The protonolysis of BH4- leads to the formation of BH3-σ(H2) intermediates, which evolve hydrogen gas and furnish borane as the key reducing agent. This mechanism represents a departure from the traditional direct hydride transfer model and provides insights into the role of protic solvents in facilitating reduction reactions.

The protonolysis mechanism involves the initial reaction of BH4- with protic solvents to generate BH3 and hydrogen gas. The resulting borane species then acts as the active reducing agent, providing intramolecular hydride transfer capabilities that are kinetically advantageous compared to intermolecular hydride transfer processes [8]. This mechanism explains the necessity of protic solvents in many borohydride reduction protocols and provides a rational basis for solvent selection in synthetic applications.

| Mechanism Type | Key Features | Energy Barrier (kcal/mol) | Preferred Conditions |

|---|---|---|---|

| Direct Hydride Transfer | Single-step B-H bond cleavage with simultaneous C-H bond formation | 9.6-11.3 | Aprotic solvents, low water content |

| Stepwise Hydride Transfer | Sequential hydride transfers via multiple intermediates | Variable (step-dependent) | Polar protic solvents |

| Protonolysis-Mediated | Protonolysis of BH4- leads to BH3-σ(H2) intermediates | Lower than direct | Protic solvents (alcohols) |

| Disproportionation | Borohydride undergoes disproportionation to form active species | Product-dependent | Basic conditions |

| Intramolecular Transfer | Hydride transfer within the same molecular framework | Substrate-dependent | Specific substrate architecture |

Stereochemical Aspects of Reduction Reactions

The stereochemical outcomes of tetraethylammonium borohydride reductions are governed by a complex interplay of factors including steric approach control, product development control, solvent effects, and substrate conformation. Understanding these stereochemical aspects is crucial for predicting and controlling the selectivity of reduction reactions in synthetic applications.

Steric Approach Control

Steric approach control represents the kinetic control of facial selectivity in borohydride reductions, where the approach of the hydride nucleophile is determined by the steric environment around the carbonyl carbon [9] [10]. For cyclohexanone derivatives, the stereochemical outcome depends on the relative steric hindrance between axial and equatorial approach pathways. The tetraethylammonium cation provides a sterically demanding environment that can influence the approach trajectory of the hydride nucleophile.

Quantitative prediction models have been developed to calculate the stereochemical product ratios based on incremental enthalpy values of steric hindrance [9]. These models demonstrate that the stereoselectivity can be predicted by considering the differential steric impedance between the two possible approach modes. The effective size of the tetraethylammonium borohydride reagent plays a crucial role in determining the extent of steric approach control.

Product Development Control

Product development control, also known as thermodynamic control, becomes important when the initial kinetic product can undergo subsequent equilibration or when the reaction conditions allow for reversible processes [11]. In the reduction of hindered ketones, product development control can lead to the formation of the more thermodynamically stable alcohol isomer, even if it is not the initially formed kinetic product.

The balance between steric approach control and product development control depends on reaction conditions such as temperature, solvent, and reaction time. Higher temperatures and longer reaction times favor product development control, while lower temperatures and shorter reaction times favor steric approach control. The tetraethylammonium cation can influence this balance through its coordination and solvation effects.

Solvent Effects on Stereochemistry

Solvent effects play a crucial role in determining the stereochemical outcome of tetraethylammonium borohydride reductions [3] [12]. The coordination of solvent molecules to the borohydride anion or the substrate can significantly alter the transition state geometry and energy. Protic solvents such as alcohols can form hydrogen bonds with the borohydride anion, affecting its reactivity and selectivity.

The use of alcohol-water mixtures as solvents has been shown to provide enhanced stereoselectivity in certain reduction reactions [13]. The coordinating ability of the solvent affects the solvation shell around the reactive species, which in turn influences the approach trajectory of the hydride nucleophile. Mixed solvent systems can provide optimal conditions for achieving high stereoselectivity while maintaining reasonable reaction rates.

Chelation Control

Chelation control represents one of the most effective strategies for achieving high stereoselectivity in borohydride reductions [13] [14]. When the substrate contains functional groups capable of chelating to the borohydride reagent, the coordination creates a rigid transition state that strongly favors one stereochemical outcome over the other. The tetraethylammonium cation can participate in chelation through its nitrogen center, providing additional coordination sites.

α-Functionalized ketones represent particularly effective substrates for chelation-controlled reductions, with enantiomeric excesses reaching up to 99% under optimal conditions [14]. The chelation effect is enhanced when the functional group is positioned at the β-carbon relative to the carbonyl group, allowing for the formation of stable five- or six-membered chelate rings during the reduction process.

| Factor | Influence on Selectivity | Typical ee (%) | Examples |

|---|---|---|---|

| Steric Approach Control | Determines facial selectivity based on steric hindrance | 5-30 | Cyclohexanone derivatives |

| Product Development Control | Thermodynamic control of product formation | 10-40 | Hindered ketones |

| Solvent Effects | Solvent coordination affects transition state geometry | 15-50 | Alcohol-water mixtures |

| Chelation Control | Chelating groups direct hydride approach | 20-99 | α-Functionalized ketones |

| Conformational Preference | Substrate conformation dictates stereochemical outcome | Variable | Bicyclic systems |

Computational Studies on Reaction Pathways

Computational studies have provided invaluable insights into the reaction pathways and mechanisms of tetraethylammonium borohydride reductions. These studies employ various levels of theory, from density functional theory to ab initio methods, to elucidate the electronic structure, energetics, and dynamics of the reduction processes.

Density Functional Theory Studies

Density functional theory calculations have been extensively used to study the hydride transfer mechanisms of borohydride reductions [6] [15] [16]. The B3LYP functional with 6-311+G(d,p) basis set has proven particularly effective for studying organometallic systems containing boron-hydrogen bonds. These calculations have revealed that the hydride transfer process involves the formation of a four-membered ring transition state, with the hydride ion bridging between the boron and carbon centers.

The computational studies have identified key geometric parameters that influence the reaction pathway, including the B-H bond length, the C-O bond length, and the H-B-C angle in the transition state [17]. The calculated activation energies for hydride transfer range from 9.6 to 11.3 kcal/mol, depending on the solvent model and the specific substrate involved. These values are consistent with the observed facile nature of borohydride reductions under mild conditions.

Ab Initio Calculations

Ab initio methods, particularly MP2 calculations with large basis sets, have been used to obtain highly accurate energetics for borohydride reduction reactions [18] [19]. These calculations provide benchmark data for validating density functional theory results and offer insights into electron correlation effects that are important in hydride transfer processes.

The MP2/6-311++G(d,p) level of theory has been used to calculate reaction enthalpies, revealing that most borohydride reductions are exothermic by 15 to 25 kcal/mol [19]. The correlation effects captured by MP2 calculations are particularly important for accurately describing the transition state geometries and the energetics of bond breaking and forming processes.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the dynamic aspects of borohydride reductions, particularly the role of solvation and thermal effects [18]. These simulations provide insights into the potential of mean force profiles for hydride transfer reactions and reveal the importance of explicit solvation effects in determining reaction pathways.

The molecular dynamics studies have shown that the inclusion of explicit solvent molecules can significantly affect the calculated reaction barriers and pathways [18]. The solvation environment influences the approach trajectory of the hydride nucleophile and can stabilize or destabilize various intermediates along the reaction coordinate. These findings highlight the importance of considering dynamic solvation effects in computational studies of borohydride reductions.

Force Field Development

Recent computational efforts have focused on developing accurate force fields for describing borohydride ions in solution [20] [15]. These force fields are essential for performing large-scale molecular dynamics simulations and for studying the bulk properties of borohydride solutions. The development of these force fields requires careful parametrization based on quantum mechanical calculations and experimental data.

The force field parameters for the borohydride anion include partial charges, bond parameters, and van der Waals parameters that accurately reproduce the solvation free energy, hydration structure, and activity coefficients of borohydride salts [15]. The restrained electrostatic potential charges of +0.525e on boron and -0.175e on hydrogen have been derived from gas-phase quantum chemistry calculations and validated against experimental data.

| Computational Method | Basis Set | Primary Application | Accuracy |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311+G(d,p), B3LYP | Reaction pathway analysis, transition states | Good for organometallic systems |

| Ab initio MP2 | 6-311++G(d,p) | Accurate energetics, correlation effects | High accuracy for small systems |

| Hartree-Fock (HF) | 6-31G(d) | Preliminary geometry optimization | Qualitative insights |

| Molecular Dynamics (MD) | Classical force fields | Solvent effects, dynamic behavior | Excellent for bulk properties |

| Quantum Monte Carlo (QMC) | Diffusion Monte Carlo | Benchmark calculations | Benchmark quality |

Kinetic Models of Reduction Processes

The kinetic modeling of tetraethylammonium borohydride reduction processes requires consideration of multiple factors including the concentration of reactants, the nature of the catalyst (if present), the solvent system, and the temperature. Various kinetic models have been developed to describe these complex reaction systems, each with specific assumptions and applicability ranges.

Langmuir-Hinshelwood Kinetics

The Langmuir-Hinshelwood kinetic model has been successfully applied to describe borohydride reduction reactions, particularly in heterogeneous catalytic systems [21]. This model assumes that both the borohydride anion and the substrate adsorb on the catalyst surface before reaction occurs. The rate expression for this model is:

r = k[BH4-][S]/(1 + K[BH4-] + K'[S])

where k is the rate constant, [BH4-] and [S] are the concentrations of borohydride and substrate, and K and K' are the adsorption equilibrium constants [21]. This model has been particularly useful for understanding the kinetics of borohydride reductions in the presence of metal catalysts or when the reaction occurs at interfaces.

Eley-Rideal Mechanisms

The Eley-Rideal mechanism represents an alternative kinetic model where one reactant (typically the substrate) adsorbs on the catalyst surface while the other (borohydride) reacts directly from solution [21]. This model is particularly relevant for surface-mediated reactions where the borohydride anion has limited interaction with the catalyst surface. The rate expression for this model is simpler than the Langmuir-Hinshelwood model but can provide similar results under specific conditions.

Michaelis-Menten Kinetics

The Michaelis-Menten kinetic model, traditionally used for enzyme catalysis, has been adapted for borohydride reduction reactions in homogeneous systems [21]. This model assumes the formation of a pre-reaction complex between the borohydride and substrate, similar to enzyme-substrate complexes. The rate expression is:

r = Vmax[S]/(Km + [S])

where Vmax is the maximum reaction rate and Km is the Michaelis constant. This model is particularly useful for understanding the concentration dependence of reaction rates and for systems where catalyst saturation effects are observed.

Power Law Kinetics

Simple power law kinetics provide a straightforward approach for describing borohydride reduction reactions, particularly in the absence of catalysts [22]. The rate expression is:

r = k[BH4-]^a[S]^b

where a and b are the reaction orders with respect to borohydride and substrate, respectively. Experimental studies have shown that the reaction order with respect to borohydride can vary from 0.4 to 1.0, depending on the substrate and reaction conditions [22]. The reaction order with respect to water has been found to be approximately 0.68 in some systems.

Isoconversional Methods

Isoconversional kinetic methods have been developed to analyze complex borohydride reduction systems where the reaction mechanism may change with conversion [22]. These methods allow for the determination of conversion-dependent activation energies and provide insights into the complexity of the reaction network. The rate expression for isoconversional methods is:

r = A(α)f(α)exp(-E(α)/RT)

where α is the conversion, A(α) is the pre-exponential factor, f(α) is the reaction model, and E(α) is the conversion-dependent activation energy [22]. This approach is particularly valuable for understanding the kinetics of concentrated borohydride solutions where multiple reaction pathways may operate simultaneously.

| Kinetic Model | Rate Expression | Assumptions | Typical Application |

|---|---|---|---|

| Langmuir-Hinshelwood | r = k[BH4-][S]/(1 + K[BH4-] + K'[S]) | Both reactants adsorb on catalyst surface | Heterogeneous catalysis |

| Eley-Rideal | r = k[BH4-][S]ads | One reactant adsorbs, other from solution | Surface-mediated reactions |

| Michaelis-Menten | r = Vmax[S]/(Km + [S]) | Enzyme-like catalysis mechanism | Homogeneous catalysis |

| Power Law | r = k[BH4-]^a[S]^b | Simple reaction orders | Simple kinetic analysis |

| Isoconversional | r = A(α)f(α)exp(-E(α)/RT) | Conversion-dependent kinetics | Complex reaction networks |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations have emerged as powerful tools for predicting the reactivity and selectivity of tetraethylammonium borohydride in various reduction reactions. These calculations provide fundamental insights into the electronic structure, bonding characteristics, and energetics that govern the chemical behavior of this important reducing agent.

Electronic Structure and Bonding

The electronic structure of tetraethylammonium borohydride has been extensively studied using various quantum chemical methods [15] [16] [23]. The borohydride anion exhibits a tetrahedral geometry with equivalent B-H bonds, each having a calculated bond dissociation energy of 88-92 kcal/mol at the DFT/B3LYP/6-311+G(d,p) level of theory. The electronic structure calculations reveal that the negative charge is primarily localized on the hydrogen atoms, with calculated partial charges of +0.525e on boron and -0.175e on each hydrogen atom.

The molecular orbital analysis shows that the highest occupied molecular orbitals of the borohydride anion have significant B-H antibonding character, which explains the nucleophilic reactivity of the hydride ligands [23]. The tetraethylammonium cation provides electrostatic stabilization through its positive charge while maintaining sufficient ionic character to preserve the reactivity of the borohydride anion.

Thermodynamic Properties

Quantum chemical calculations have been used to determine various thermodynamic properties of tetraethylammonium borohydride, including formation enthalpies, solvation free energies, and reaction energetics [15] [16]. The calculated solvation free energy of the borohydride anion in aqueous solution is -257 kJ/mol, which is significantly less negative than that of simple halide anions, indicating its unique solvation behavior.

The reaction enthalpies for hydride transfer reactions have been calculated to range from -15 to -25 kcal/mol, depending on the specific substrate and reaction conditions [18]. These calculations confirm that most borohydride reductions are thermodynamically favorable, with the driving force arising from the formation of strong B-O bonds in the product borate species.

Transition State Calculations

Detailed transition state calculations have provided insights into the mechanism of hydride transfer from tetraethylammonium borohydride to various substrates [3] [18]. The calculated activation energies for hydride transfer range from 9.6 to 11.3 kcal/mol, depending on the solvent model and the specific substrate involved. These values are consistent with the observed facile nature of borohydride reductions under mild conditions.

The transition state geometries reveal a four-membered ring structure involving the boron, hydride, carbon, and oxygen atoms [3]. The B-H bond is significantly elongated in the transition state (1.4-1.5 Å compared to 1.2 Å in the ground state), while the C-H bond is partially formed (1.8-2.0 Å). The calculations also reveal that the oxygen atom carries significant negative charge in the transition state, which is stabilized by coordination with the tetraethylammonium cation.

Solvent Effects

Quantum chemical calculations incorporating solvent effects have revealed the crucial role of solvation in determining the reactivity and selectivity of tetraethylammonium borohydride [15] [18]. The use of continuum solvation models such as SMD and COSMO-RS has provided insights into the differential solvation of reactants, transition states, and products.

The calculations show that polar protic solvents significantly stabilize the transition state for hydride transfer, leading to reduced activation energies and enhanced reaction rates [18]. The solvation effects are particularly important for understanding the pH dependence of borohydride reactivity and the role of hydrogen bonding in stabilizing charged intermediates.

Reactivity Prediction Models

Quantum chemical calculations have been used to develop predictive models for the reactivity of tetraethylammonium borohydride toward various substrates [6] [15]. These models incorporate electronic descriptors such as frontier molecular orbital energies, atomic charges, and bond dissociation energies to predict reaction rates and selectivities.

The predictive models have been validated against experimental data and show good correlation with observed reactivity trends. The models indicate that substrates with lower-lying lowest unoccupied molecular orbitals are more reactive toward borohydride reduction, consistent with the nucleophilic character of the hydride transfer process. The models also predict that sterically hindered substrates will show reduced reactivity, which is consistent with experimental observations.

| Property | Calculated Value | Method | Experimental Comparison |

|---|---|---|---|

| Bond Dissociation Energy (B-H) | 88-92 kcal/mol | DFT/B3LYP/6-311+G(d,p) | Agreement within 3-5 kcal/mol |

| Activation Energy (hydride transfer) | 9.6-11.3 kcal/mol | DFT/ωB97XD/6-311+G(d,p) | Consistent with kinetic data |

| Reaction Enthalpy | -15 to -25 kcal/mol | MP2/6-311++G(d,p) | Matches calorimetric data |

| Solvation Free Energy | -257 kJ/mol (BH4-) | COSMO-RS/SMD | Limited experimental data |

| Partial Charges | B: +0.525e, H: -0.175e | RESP charges | Validated by NMR |

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant